molecular formula C61H84CoN14O15P B227561 5-Hydroxybenzimidazolylcobamid CAS No. 14708-95-3

5-Hydroxybenzimidazolylcobamid

Cat. No.: B227561
CAS No.: 14708-95-3
M. Wt: 1343.3 g/mol
InChI Key: MAKWLFSKRAUSAV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzimidazolylcobamid, also known as Factor III, is a corrinoid compound that serves as a key biomolecule in the study of methanogenic archaea, such as Methanobacterium thermoautotrophicum . Its primary research value lies in understanding the unique biosynthetic pathways of cobamids (vitamin B12 derivatives) and one-carbon metabolism in anaerobic microorganisms . Studies using 13C-labeled precursors have shown that the corrin ring system of this compound is biosynthesized from eight glutamate molecules, while its 5-hydroxybenzimidazole moiety shares a labeling pattern with the imidazole ring of purines . The aminopropanol moiety is derived from pyruvate via a reductive amination process . This compound is essential for researchers investigating microbial metabolism, methanogenesis, and the biochemistry of corrinoid cofactors. It is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14708-95-3

Molecular Formula

C61H84CoN14O15P

Molecular Weight

1343.3 g/mol

IUPAC Name

cobalt(3+);[4-hydroxy-5-(5-hydroxybenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide

InChI

InChI=1S/C60H86N13O15P.CN.Co/c1-28(87-89(84,85)88-51-39(26-74)86-55(50(51)83)73-27-68-37-20-31(75)10-14-38(37)73)25-67-47(82)18-19-57(6)35(21-44(64)79)54-60(9)59(8,24-46(66)81)34(13-17-43(63)78)49(72-60)30(3)53-58(7,23-45(65)80)32(11-15-41(61)76)36(69-53)22-40-56(4,5)33(12-16-42(62)77)48(70-40)29(2)52(57)71-54;1-2;/h10,14,20,22,27-28,32-35,39,50-51,54-55,74,83H,11-13,15-19,21,23-26H2,1-9H3,(H16,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,82,84,85);;/q;-1;+3/p-2

InChI Key

MAKWLFSKRAUSAV-UHFFFAOYSA-L

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3]

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3]

Synonyms

5-hydroxybenzimidazolylcobamid
5-hydroxybenzimidazolylcobamide
Co(beta)-cyano-5'-hydroxybenzimidazolylcobamide
factor III, corrinoid
factor III, vitamin B 12
HMQC

Origin of Product

United States

Biosynthesis Pathways of 5 Hydroxybenzimidazolylcobamid

Precursor Incorporation and Metabolic Origins

The assembly of 5-Hydroxybenzimidazolylcobamide is a highly coordinated process that draws upon fundamental building blocks from central metabolism. Each distinct moiety of the molecule has its own specific metabolic precursor, highlighting the interconnectedness of cellular biosynthetic pathways.

Glutamate (B1630785) as Corrin (B1236194) Ring Precursor

The foundational structure of all cobamides is the corrin ring, a complex tetrapyrrole macrocycle. The biosynthesis of this ring begins with the amino acid glutamate . Through a series of enzymatic reactions, glutamate is converted into 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, including heme, chlorophyll, and the corrin ring of cobamides. Two molecules of ALA are then condensed to form porphobilinogen (B132115), and four porphobilinogen units are subsequently polymerized and modified to construct the intricate corrin macrocycle.

Pyruvate (B1213749) as Aminopropanol (B1366323) Moiety Precursor

The aminopropanol linker, which connects the corrin ring to the nucleotide loop, originates from the amino acid L-threonine. The biosynthesis of L-threonine itself is derived from aspartate, which in turn is synthesized from oxaloacetate, an intermediate of the citric acid cycle. The carbon skeleton of oxaloacetate is ultimately derived from the catabolism of carbohydrates, such as glucose, through glycolysis to produce pyruvate, which then enters the citric acid cycle. Therefore, pyruvate serves as a distant but essential precursor for the aminopropanol moiety.

Purine (B94841) Derivation of Hydroxybenzimidazole Ring

The characteristic 5-hydroxybenzimidazole (B117332) base, which acts as the lower axial ligand in 5-Hydroxybenzimidazolylcobamide, is derived from a purine precursor. Specifically, research has identified aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthetic pathway, as the direct precursor to the 5-hydroxybenzimidazole moiety. This represents a significant intersection between purine and cobamide biosynthesis.

Carbohydrate Origin of Carbocyclic Ring Carbons

The carbon atoms that constitute the corrin ring are ultimately derived from carbohydrates . The initial precursor, glutamate, is synthesized from α-ketoglutarate, a key intermediate of the citric acid cycle. The carbon skeletons that fuel the citric acid cycle are primarily derived from the acetyl-CoA produced from pyruvate during glucose metabolism. Thus, the intricate carbocyclic structure of the corrin ring is built from the fundamental carbon units provided by carbohydrate catabolism.

Divergent Biosynthetic Routes

The biosynthesis of the lower ligand of cobamides, including 5-hydroxybenzimidazole, can proceed through distinct routes, most notably differing in their requirement for oxygen. These divergent pathways reflect the adaptation of microorganisms to various oxygen environments.

The aerobic pathway for the synthesis of benzimidazole (B57391) bases typically utilizes flavin mononucleotide (FMN) as a precursor and requires molecular oxygen. In contrast, the anaerobic pathway for the formation of 5-hydroxybenzimidazole from aminoimidazole ribotide is an oxygen-independent process. This anaerobic route is particularly important for many gut microbes and other organisms residing in anoxic environments. The existence of these parallel pathways underscores the metabolic versatility of cobamide-producing organisms and ensures the availability of these essential cofactors under diverse environmental conditions.

MoietyDirect PrecursorUltimate Metabolic Origin
Corrin Ring5-Aminolevulinic AcidGlutamate (from TCA Cycle)
Aminopropanol LinkerL-ThreoninePyruvate (via TCA Cycle)
5-Hydroxybenzimidazole BaseAminoimidazole RibotidePurine Biosynthesis Pathway
Ribose of Nucleotide LoopRibose-5-PhosphatePentose Phosphate (B84403) Pathway

Enzymology of Biosynthesis

The biosynthesis of 5-hydroxybenzimidazolylcobamide involves a series of enzymatic reactions that are common to the synthesis of other cobamides, such as vitamin B12. These include the attachment of the upper (adenosyl) and lower (nucleotide) ligands to the corrin ring.

ATP:Co(I)rrinoid adenosyltransferases, commonly known as CobA enzymes, are responsible for catalyzing the transfer of an adenosyl group from ATP to the reduced Co(I)rrinoid. This is a crucial step in the formation of the active coenzyme form of cobamides.

CobA orthologs are found in both Bacteria and Archaea, reflecting the widespread requirement for adenosylated cobamides. In bacteria like Salmonella enterica, the CobA enzyme is a housekeeping enzyme required for both de novo biosynthesis and salvaging of corrinoids. nih.gov The genomes of methanogenic archaea, which are known to produce 5-hydroxybenzimidazolylcobamide, also contain orthologs of the cobA gene. nih.gov

While functionally conserved, comparative analyses reveal differences between bacterial and archaeal CobA enzymes. For instance, the CobA enzyme from Methanosarcina mazei (CobAMm) exhibits different cation dependencies compared to its S. enterica counterpart (CobASe). While CobASe prefers Mn²⁺, CobAMm may be a Ca²⁺-dependent enzyme. nih.gov These differences suggest evolutionary adaptations to the distinct intracellular environments of these microorganisms.

Table 2: Comparison of CobA Orthologs

FeatureCobA in Salmonella enterica (Bacteria)CobA in Methanosarcina mazei (Archaea)
Function Housekeeping ATP:Co(I)rrinoid adenosyltransferaseATP:Co(I)rrinoid adenosyltransferase
Cation Preference Prefers Mn²⁺, can use Mg²⁺ nih.govMay be Ca²⁺-dependent nih.gov
Genetic Context Constitutively expressedPresent in genomes of methanogens

The attachment of the adenosyl group to the cobalt ion of the corrin ring is a chemically challenging reaction. The mechanism involves the reduction of the cobalt ion to the highly nucleophilic Co(I) state. The CobA enzyme then facilitates the nucleophilic attack of Co(I) on the C5' of ATP, displacing triphosphate. wisc.edu

Structural studies of the CobA enzyme from Salmonella enterica have provided significant insights into this mechanism. The enzyme binds both the corrinoid and ATP substrates. To facilitate the reaction, the enzyme promotes the displacement of the lower ligand of the cobamide, generating a four-coordinate Co(II)alamin intermediate. This displacement is thought to be crucial for the subsequent reduction to Co(I)alamin, which is the species that reacts with ATP. pdbj.org The byproduct of the reaction catalyzed by CobA is inorganic triphosphate (PPPi). wisc.edu

In the biosynthesis of the nucleotide loop of cobamides in many archaea, a key enzyme is the Nucleoside Triphosphate:5′-Deoxyadenosylcobinamide Phosphate Nucleotidyltransferase, designated as CobY. This enzyme is a functional, non-orthologous replacement for the bacterial CobU enzyme.

The CobY enzyme catalyzes the transfer of a guanylate moiety from GTP to adenosylcobinamide-phosphate (AdoCbi-P), forming adenosylcobinamide-GDP (AdoCbi-GDP). nih.govnih.gov This is a critical step in the assembly of the lower ligand. The CobY protein from Methanobacterium thermoautotrophicum ΔH has been shown to have GTP:adenosylcobinamide-phosphate guanylyltransferase activity. nih.gov Unlike the bifunctional bacterial CobU enzyme, CobY does not possess NTP:adenosylcobinamide kinase activity. nih.gov

Studies on the CobY enzyme from the hyperthermophilic archaeon Methanocaldococcus jannaschii have shown that it functions as a dimer and requires an adenosylated corrinoid substrate for its activity. nih.gov

Nucleoside Triphosphate:5′-Deoxyadenosylcobinamide Phosphate Nucleotidyltransferase (CobY)

Comparison with Bacterial CobU Activity

In the well-studied bacterium Salmonella enterica, the activation of the corrin ring precursor cobinamide involves the bifunctional enzyme CobU, which exhibits both kinase and guanylyltransferase activities nih.gov. However, in the context of lower ligand activation, the relevant bacterial enzyme for comparison is CobT, a nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase nih.gov. Both CobT and the phosphoribosyltransferase found in the bza operon of anaerobic organisms catalyze the activation of the lower ligand base for its attachment to the nucleotide loop.

While both enzymes are phosphoribosyltransferases, their substrate specificity and regiospecificity can differ. The CobT homolog from Moorella thermoacetica (MtCobT), found within the bza operon, has been shown to regiospecifically activate 5-hydroxybenzimidazole (5-OHBza) to form the 5-OHBza-ribotide (5-OHBza-RP) isomer as the sole product nih.gov. This regiospecificity is crucial for the correct assembly of the final cobamide. In contrast, some bacterial CobT homologs exhibit a broader substrate range and may lack the strict regiospecificity observed with MtCobT when presented with asymmetric benzimidazoles acs.org. For instance, studies with various CobT homologs have shown that they can produce distinct ratios of isomeric products, with some forming a mixture rather than a single isomer acs.org. This difference in regiospecificity highlights a key distinction in the biosynthesis of specific cobamides between different microorganisms.

Enzyme FeatureCobT (from bza operon, e.g., MtCobT)Bacterial CobU/CobT (e.g., SeCobT)
Function Phosphoribosyltransferase (lower ligand activation)Kinase/Guanylyltransferase (CobU); Phosphoribosyltransferase (CobT)
Substrate 5-hydroxybenzimidazole and other benzimidazolesA broader range of purine and benzimidazole analogues
Regiospecificity High regiospecificity with asymmetric substrates like 5-OHBzaCan be less regiospecific, producing mixtures of isomers

Other Putative Biosynthetic Enzymes

Beyond the initial synthesis of 5-hydroxybenzimidazole by BzaF or BzaA/BzaB, other enzymes encoded within the bza operon are responsible for further modifications of the lower ligand, leading to the diversity of benzimidazolyl cobamides. These enzymes are primarily methyltransferases. The bzaC gene, for example, encodes a SAM-dependent methyltransferase nih.gov.

Studies on the bza operon from Moorella thermoacetica have investigated the activity of BzaC. It was found that the preferred substrate for MtBzaC is not free 5-OHBza, but rather its riboside derivative, 5-OHBza-R nih.gov. This finding suggests a coordinated pathway where the activation of the lower ligand by CobT and subsequent methylation by BzaC are closely linked. The bza operon can also contain other methyltransferase genes, such as bzaD and bzaE, which are predicted to catalyze further methylation steps to produce more complex benzimidazole lower ligands pnas.org. The presence or absence of these methyltransferase genes in the bza operon of a particular organism determines the final structure of the benzimidazole lower ligand it produces iiserpune.ac.in.

Genetic Regulation of Biosynthesis

The biosynthesis of 5-hydroxybenzimidazolylcobamide is a tightly regulated process, ensuring that this essential cofactor is produced in appropriate amounts. This regulation occurs at the genetic level, with specific genes organized in operons and subject to control mechanisms.

Identification and Characterization of Biosynthetic Genes (e.g., cobT, cobA, cobY)

The genes responsible for the anaerobic biosynthesis of the benzimidazole lower ligand are often found clustered together in a bza operon pnas.orgnih.gov. A key gene within this operon is cobT , which encodes the phosphoribosyltransferase responsible for activating 5-hydroxybenzimidazole. Characterization of the cobT gene from the bza operon of Moorella thermoacetica has confirmed its role in the regiospecific phosphoribosylation of 5-OHBza nih.gov.

In archaea, a different set of enzymes can be involved in the later stages of cobamide assembly. The cobY gene, for instance, encodes a nonorthologous protein to the bacterial CobU that activates cobinamide-phosphate to produce cobinamide-GDP nih.gov. While cobY homologs are not typically found in bacteria, they play a vital role in the archaeal cobamide biosynthesis pathway nih.govresearchgate.net.

GeneEncoded EnzymeFunction in Cobamide Biosynthesis
cobT Nicotinate-nucleotide:benzimidazole phosphoribosyltransferaseActivates the lower ligand (e.g., 5-hydroxybenzimidazole) for attachment to the nucleotide loop.
cobA ATP:corrinoid adenosyltransferaseCatalyzes the addition of the 5'-deoxyadenosyl upper ligand to the cobalt ion of the corrin ring.
cobY NTP:AdoCbi-P nucleotidyltransferase (in Archaea)Activates cobinamide-phosphate to cobinamide-GDP for the subsequent attachment of the lower ligand.

Genomic Analysis of Orthologous Genes

Genomic analysis of orthologous genes across different microbial species has been instrumental in identifying and predicting the types of cobamides an organism can produce nih.govquestfororthologs.orgnih.govethz.ch. The presence of a bzaF or bzaA/bzaB ortholog in a genome is a strong indicator that the organism can synthesize 5-hydroxybenzimidazole. The subsequent presence or absence of orthologs for bzaC, bzaD, and bzaE can then be used to predict further methylations of this lower ligand nih.gov.

Comparative genomic studies have revealed that the composition of the bza operon varies among anaerobic bacteria and archaea, and this variation correlates with the diversity of benzimidazolyl cobamides found in nature iiserpune.ac.in. For example, a genomic analysis of methanogenic archaea can reveal the presence of genes for coenzyme transport and metabolism, highlighting the importance of these pathways for their energy conservation strategies nih.govnih.gov. By analyzing the orthologous clusters of genes, researchers can reconstruct metabolic pathways and gain insights into the evolutionary relationships and functional capabilities of these organisms nih.gov. The study of cobT orthologs, for instance, has shown that while many have a preference for 5,6-dimethylbenzimidazole (B1208971) (DMB), their ability to activate a range of other lower ligands contributes significantly to cobamide diversity iiserpune.ac.inresearchgate.net.

Heterologous Expression Systems for Gene Function Studies

Heterologous expression systems, particularly using Escherichia coli as a host, have been a powerful tool for elucidating the function of genes involved in 5-hydroxybenzimidazolylcobamide biosynthesis nih.gov. The entire bzaABCDE operon from Eubacterium limosum has been successfully expressed in E. coli, leading to the production of 5,6-dimethylbenzimidazole (DMB), with 5-hydroxybenzimidazole being identified as the first intermediate in this pathway pnas.orgnih.govnih.govescholarship.orgillinois.edu.

By expressing different combinations of the bza genes in E. coli, researchers have been able to assign functions to each gene and identify the intermediates of the pathway. For example, the co-expression of bzaA and bzaB was shown to be necessary for the synthesis of 5-hydroxybenzimidazole pnas.org. Similarly, the expression of the bza operon from Moorella thermoacetica (comprising bzaA, bzaB, cobT, and bzaC) in E. coli resulted in the production of 5-methoxybenzimidazolylcobamide nih.gov. These heterologous expression studies have been crucial in confirming the roles of the bza gene products and in demonstrating that this operon is both necessary and sufficient for the anaerobic biosynthesis of benzimidazole lower ligands pnas.org.

Heterologous HostExpressed Genes fromOutcomeReference
Escherichia coliEubacterium limosum (bzaABCDE)Production of 5,6-dimethylbenzimidazole via 5-hydroxybenzimidazole intermediate. pnas.orgnih.govnih.gov
Escherichia coliMoorella thermoacetica (bzaA, bzaB, cobT, bzaC)Production of 5-methoxybenzimidazolylcobamide. nih.gov
Escherichia coliDesulfuromonas acetoxidans (bzaF)Reconstitution of BzaF-catalyzed conversion of AIR to 5-hydroxybenzimidazole. nih.gov

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The primary mode of regulation for the biosynthesis of 5-hydroxybenzimidazolylcobamide occurs at the post-transcriptional level through the action of cobalamin riboswitches. These structured RNA elements are typically located in the 5'-untranslated regions of the messenger RNA (mRNA) that codes for the enzymes involved in the biosynthesis of the 5-HBI lower ligand and its subsequent attachment to the corrin ring.

In many methanogenic archaea, such as those from the genus Methanosarcina, the genes responsible for 5-HBI biosynthesis are organized into an operon, often designated as the bza operon. The discovery that the enzyme BzaF (also known as HBI synthase) catalyzes the conversion of aminoimidazole ribotide (AIR), an intermediate in purine and thiamine (B1217682) biosynthesis, to 5-HBI has been a significant breakthrough in understanding this pathway. nih.gov The bza operon frequently includes the gene for CobT, a phosphoribosyltransferase responsible for activating the lower ligand for attachment. iiserpune.ac.in

Table 1: Key Genes in the bza Operon and Their Functions

GeneFunction
bzaF (or bzaA/bzaB)Encodes the 5-hydroxybenzimidazole (HBI) synthase, which converts aminoimidazole ribotide (AIR) to 5-HBI. nih.goviiserpune.ac.intamu.edu
cobTEncodes the nicotinate-nucleotide--dimethylbenzimidazole phosphoribosyltransferase, which activates the 5-HBI lower ligand for attachment to the cobamide precursor. iiserpune.ac.innih.gov
bzaC, bzaD, bzaEIn some organisms, these genes are involved in further modifications of the benzimidazole ring, such as methylation, leading to the production of other cobamide analogs like 5,6-dimethylbenzimidazolylcobamide (vitamin B12). iiserpune.ac.intamu.edu

The expression of the bza operon is predominantly controlled by a cobalamin riboswitch. iiserpune.ac.in This riboswitch functions as a molecular sensor that directly binds to cobamides, including 5-hydroxybenzimidazolylcobamide. When the intracellular concentration of the cobamide is sufficient, its binding to the riboswitch induces a conformational change in the mRNA. This structural rearrangement typically leads to the premature termination of transcription or the inhibition of translation initiation, effectively shutting down the production of the biosynthetic enzymes. researchgate.net This feedback inhibition mechanism allows the cell to conserve energy and resources by preventing the overproduction of the cofactor.

While riboswitches are the major players, the broader context of transcriptional regulation in archaea also influences the expression of these biosynthetic genes. Like other archaeal genes, the transcription of the bza operon is initiated by a basal transcription apparatus that includes the TATA-binding protein (TBP) and transcription factor B (TFB), which recruit the RNA polymerase to the promoter region. dnayaklab.com Although specific transcription factors that directly regulate the bza operon in response to stimuli other than cobamide levels have not been extensively characterized, it is known that methanogenic metabolism is subject to complex transcriptional control in response to environmental cues. dnayaklab.com

Furthermore, post-transcriptional regulation may extend beyond the action of riboswitches. In Methanosarcina acetivorans, for instance, studies on the expression of methyltransferase genes that utilize cobamides have revealed the presence of post-transcriptional control elements that affect the stability of the mRNA transcripts in response to different growth substrates. Current time information in Vijayawada, IN.nih.gov While not directly demonstrated for the bza operon, such mechanisms could potentially provide an additional layer of control over 5-hydroxybenzimidazolylcobamide biosynthesis.

Table 2: Regulatory Mechanisms of 5-Hydroxybenzimidazolylcobamide Biosynthesis

Regulatory LevelMechanismEffector MoleculeOutcome
Post-Transcriptional Cobalamin Riboswitch 5-Hydroxybenzimidazolylcobamide and other cobamidesBinding to the riboswitch leads to premature transcription termination or inhibition of translation of the bza operon mRNA. iiserpune.ac.inresearchgate.net
Transcriptional Basal Transcription Apparatus TATA-binding protein (TBP), Transcription factor B (TFB)Initiates the transcription of the bza operon. dnayaklab.com
Post-Transcriptional (Putative) mRNA Stability Control Growth substrates/metabolic signalsMay alter the half-life of the bza operon mRNA, providing further control over enzyme synthesis. Current time information in Vijayawada, IN.nih.gov

Enzymatic Mechanisms and Cofactor Function

Role as a Coenzyme/Cofactor

5-Hydroxybenzimidazolylcobamide ([5-OHBza]Cba), a naturally occurring analog of vitamin B12 (cobalamin), functions as an essential coenzyme in various metabolic pathways, particularly in anaerobic microorganisms like methanogens. nih.govbiorxiv.org As a member of the cobamide family, it shares the core corrin (B1236194) ring structure with a central cobalt atom but is distinguished by its lower axial ligand, 5-hydroxybenzimidazole (B117332), which coordinates to the cobalt ion. nih.gov This compound is classified as a cofactor, an organic molecule required for the activity of an enzyme. acs.org It can be tightly bound as a prosthetic group or more loosely as a coenzyme. acs.org In methanogenic archaea, [5-OHBza]Cba is a key cofactor found in methyltransferase enzymes. biorxiv.org

The primary role of 5-hydroxybenzimidazolylcobamide as a cofactor is to facilitate methyl group (-CH3) transfer reactions. qmul.ac.uk This function is central to the metabolism of one-carbon (C1) compounds, such as methanol (B129727), in methanogenic archaea like Methanosarcina barkeri. qmul.ac.uknih.gov The enzyme methanol:5-hydroxybenzimidazolylcobamide methyltransferase (also known as methanol-corrinoid protein Co-methyltransferase or MT1) utilizes this cofactor to catalyze the transfer of a methyl group from methanol to a specific corrinoid protein (MtaC). qmul.ac.uknih.gov

Methanol + a [Co(I) methanol-specific corrinoid protein] ⇌ a [methyl-Co(III) methanol-specific corrinoid protein] + H₂O qmul.ac.uk

5-Hydroxybenzimidazolylcobamide exerts its function by binding to a specific protein partner, known as an apoenzyme, to form an active holoenzyme. A well-studied example is the methanol-activating MtaBC complex from Methanosarcina barkeri. nih.govpnas.org In this system, the 5-hydroxybenzimidazolylcobamide is carried by the MtaC subunit. nih.gov The MtaC protein, with its bound cofactor, interacts with the apoenzyme MtaB to form the functional (MtaBC)₂ heterotetrameric complex. nih.govresearchgate.net

Structural studies of the MtaBC complex (PDB: 2I2X) reveal the intricate details of this interaction. nih.govrcsb.org MtaC is composed of a Rossmann domain, which binds the corrinoid cofactor, and an N-terminal helical domain. nih.govosti.gov Upon holoenzyme formation, the Rossmann domain of MtaC, carrying the [5-OHBza]Cba, inserts deeply into a funnel-shaped cavity on the surface of the MtaB subunit. nih.govpnas.org This precise positioning brings the cofactor into the active site of the MtaB enzyme. pnas.org The interaction is stabilized by non-covalent forces and specific contacts between the two protein subunits. nih.gov For instance, an N-terminal domain on MtaC fits into a groove on MtaB, which appears to stabilize the complex. nih.gov This assembly is crucial for orienting the cofactor correctly for catalysis. pnas.org

Catalytic Mechanisms Involving 5-Hydroxybenzimidazolylcobamide

The catalytic power of enzymes utilizing 5-hydroxybenzimidazolylcobamide stems from the unique chemical properties of the cobalt center and the precise architecture of the enzyme's active site. The mechanism involves specific substrate binding, stabilization of the reaction's transition state, and a network of interactions that facilitate the chemical transformation.

Enzymes that use [5-OHBza]Cba exhibit high substrate specificity, a result of a well-defined binding pocket that is complementary in shape and chemical nature to the substrate. libretexts.orgmdpi.com In the MtaBC complex, the active site for methanol activation is located at the interface between the MtaB and MtaC subunits. pnas.org

Crystal structures show that the methanol binding site is a region situated between a catalytic zinc(II) ion at the bottom of the MtaB funnel and the cobalt ion of the [5-OHBza]Cba cofactor on MtaC. nih.govpnas.org The zinc(II) ion is crucial for substrate binding and is coordinated by specific amino acid residues of the MtaB protein, namely two cysteinyl sulfurs (Cys-220 and Cys-269) and one carboxylate oxygen (from Glu-164). nih.govpnas.org This zinc center acts as a Lewis acid, binding the hydroxyl group of the methanol substrate. researchgate.net The distance between the zinc and cobalt ions is approximately 7.7 Å, defining the space where the substrate binds and the reaction occurs. pnas.org

Enzyme specificity is also evident in the requirement for a cognate corrinoid protein. nih.gov While MtaB can catalyze the methylation of free cob(I)alamin, the efficiency and specificity of the reaction are greatly enhanced by the formation of the specific MtaBC complex, highlighting the importance of protein-protein interactions in substrate recognition and catalysis. nih.govnih.gov

ComponentLocation/ResiduesRole in Substrate Binding
Methanol Binding Site Interface of MtaB and MtaC subunits pnas.orgPositions methanol for methyl transfer. nih.gov
Zinc(II) Ion Bottom of MtaB funnel nih.govpnas.orgBinds the hydroxyl group of methanol. researchgate.net
Zinc-Coordinating Residues Cys-220, Cys-269, Glu-164 in MtaB nih.govpnas.orgAnchors the zinc ion in the active site. nih.gov
Corrinoid Cofactor Bound to Rossmann domain of MtaC pnas.orgAccepts the methyl group from methanol. qmul.ac.uk

The catalytic efficiency of enzymes is derived from their ability to stabilize the high-energy transition state of a reaction, thereby lowering the activation energy. libretexts.orgaklectures.com For the methyl transfer from methanol to [5-OHBza]Cba, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govpnas.org

The key elements for stabilizing the SN2 transition state are:

Activation of Methanol : The zinc(II) ion in the active site of MtaB functions as a potent electrophile (Lewis acid). nih.gov By coordinating to the oxygen atom of methanol, it polarizes the C-O bond, making the methyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govpnas.org An acidic cluster of residues surrounding the zinc ion further increases its positive charge density, enhancing its ability to polarize methanol. nih.govrcsb.org

Nucleophilic Attack : The cobalt center of the cofactor, in its reduced Co(I) state, is a "supernucleophile". nih.govpnas.org The enzyme positions this nucleophile to attack the activated methyl group of methanol. pnas.org

Stabilization of the Transition State : The enzyme active site provides a microenvironment that stabilizes the trigonal bipyramidal geometry of the SN2 transition state, where the Co(I) is forming a new bond to the methyl carbon as the C-O bond is breaking. libretexts.org This precise arrangement of the substrate and cofactor, held in place by numerous non-covalent interactions, is critical for lowering the activation barrier. libretexts.orgaklectures.com

The enzyme effectively facilitates the heterolytic cleavage of the C-O bond in methanol, a chemically challenging reaction, by orchestrating these electronic effects within its active site. nih.gov

The entire catalytic process is governed by a network of covalent and non-covalent interactions. nih.govwikipedia.org

Covalent Interactions : The key covalent event is the formation and cleavage of the bond between the cobalt atom and the methyl carbon. unl.edu The reaction begins with the nucleophilic attack of Co(I) on methanol, leading to the formation of a covalent Co-C bond in the methyl-Co(III)alamin product. qmul.ac.uknih.gov This intermediate is stable enough to allow for the subsequent transfer of the methyl group to the next substrate, coenzyme M. pnas.org

Non-Covalent Interactions : These interactions are crucial for the structure, stability, and function of the holoenzyme. aklectures.comwikipedia.org They include:

Coordination Bonds : The zinc(II) ion is held in place by coordinate bonds to cysteine and glutamate (B1630785) residues in MtaB. nih.gov The cobalt ion itself is coordinated by the nitrogen atoms of the corrin ring and the 5-hydroxybenzimidazole base. nih.gov

Hydrogen Bonds and Electrostatic Interactions : An acidic cluster of residues near the zinc ion contributes to an electrostatic environment that polarizes the bound methanol substrate. nih.gov Hydrogen bonds between the substrate and active site residues help to precisely orient the substrate for catalysis. libretexts.org

Protein-Protein Interactions : The non-covalent association between the MtaB and MtaC subunits is essential for creating the active site and ensuring catalytic efficiency. nih.gov

These combined interactions ensure that the substrate is bound with high specificity and that the transition state for methyl transfer is maximally stabilized, leading to efficient catalysis. nih.govlibretexts.org

Enzyme Kinetics Studies

Enzyme kinetics studies provide a quantitative understanding of how enzymes bind their substrates and convert them into products. For enzymes utilizing 5-Hydroxybenzimidazolylcobamide, these studies reveal the efficiency and regulation of the catalytic process.

The rate of an enzymatic reaction can be determined by monitoring the consumption of a reactant or the formation of a product over time. science-revision.co.uksavemyexams.comlibretexts.org For enzymes associated with 5-Hydroxybenzimidazolylcobamide, various methods are employed to measure reaction rates.

In the context of methanol:5-hydroxybenzimidazolylcobamide methyltransferase (MT1) from Methanosarcina barkeri, the reaction involves the transfer of a methyl group from methanol to the cobalt atom of the corrinoid cofactor. wikipedia.orgcapes.gov.brnih.gov The rate of this reaction can be measured by quantifying the formation of the methylated cobamide product over time. Ferredoxin, while not essential, has been shown to stimulate the apparent reaction rate of this methyl group transfer. capes.gov.br

Table 1: Factors Influencing the Reaction Rate of Methanol:5-hydroxybenzimidazolylcobamide Methyltransferase (MT1)

FactorEffect on Reaction RateReference
Ferredoxin Stimulates the apparent rate of methyl group transfer capes.gov.br
ATP Required for the reductive activation of the enzyme capes.gov.brnih.gov
Divalent Cations (Mg2+, Mn2+, etc.) Required for enzyme stability nih.gov

This table is interactive. Click on the headers to sort the data.

The catalytic activity of enzymes is profoundly influenced by environmental factors such as temperature, pH, and the presence of cofactors or inhibitors. slideshare.netpressbooks.pubresearchgate.net Understanding these effects is crucial for defining the optimal conditions for enzyme function.

For methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri, enzyme stability and activity are dependent on several environmental conditions. The enzyme requires the presence of divalent cations like Mg2+, Mn2+, Sr2+, Ca2+, or Ba2+ for its stability. nih.gov Furthermore, the activation of this enzyme is a reductive process that necessitates the presence of ATP, GTP, or CTP. nih.gov This activation can be achieved by a mixture of H2, ferredoxin, and hydrogenase, or by carbon monoxide, which is thought to chemically reduce the corrinoid. nih.gov

Table 2: Environmental Factors Affecting Methanol:5-hydroxybenzimidazolylcobamide Methyltransferase (MT1) Activity

Environmental FactorRequirement/EffectReference
Divalent Cations Essential for enzyme stability (e.g., Mg2+, Mn2+) nih.gov
Nucleoside Triphosphates Required for reductive activation (ATP, GTP, or CTP) nih.gov
Reducing Agents Necessary for activation (e.g., H2/ferredoxin/hydrogenase, CO) nih.gov

This table is interactive. Click on the headers to sort the data.

Mechanistic Enzymology of Associated Proteins

The function of 5-Hydroxybenzimidazolylcobamide as a cofactor is intimately tied to the mechanistic details of the enzymes with which it interacts. This includes enzymes responsible for its synthesis and activation.

ATP:Co(I)rrinoid adenosyltransferases (ACATs) are a class of enzymes that catalyze the transfer of an adenosyl group from ATP to the cobalt ion of a corrinoid, a key step in the formation of the active coenzyme. asm.orgresearchgate.net In methanogenic archaea like Methanosarcina mazei, which utilize 5-hydroxybenzimidazolylcobamide, an enzyme homologous to the CobA-type ATP:co(I)rrinoid adenosyltransferase is present. asm.org This enzyme, referred to as CobA Mm, is crucial for attaching the upper adenosyl ligand to the corrinoid ring. asm.org

Studies on CobA Mm from M. mazei have revealed interesting mechanistic differences compared to its well-studied homolog in Salmonella enterica (CobA Se). For instance, CobA Mm does not share the absolute requirement for the 2'-OH of the ribose in ATP, suggesting a different mode of ATP binding. asm.org It is proposed that in CobA Mm, the positioning of the 5'-carbon of the ribose may be mediated by interactions with the γ-phosphate and the purine (B94841) ring. asm.org Furthermore, CobA Mm may function as a Ca2+-dependent enzyme, a contrast to the Mn2+ preference of CobA Se. asm.org

In the biosynthesis of cobamides, a key step is the attachment of a nucleotide loop to the corrin ring. This reaction is catalyzed by a nucleotidyltransferase. In some archaea, such as Methanobacterium thermoautotrophicum, a novel nucleotidyltransferase, termed CobY, has been identified. nih.govnih.gov This enzyme is a nonorthologous replacement for the bacterial CobU enzyme, which is a bifunctional enzyme with both kinase and guanylyltransferase activities. nih.govnih.gov

The CobY enzyme from M. thermoautotrophicum exhibits GTP:adenosylcobinamide-phosphate guanylyltransferase activity but lacks the NTP:adenosylcobinamide kinase activity found in CobU. nih.govnih.gov This suggests that in these archaea, the substrate for the nucleotidyltransferase is adenosylcobinamide-phosphate, not adenosylcobinamide. nih.gov The proposed mechanism for CobY involves a direct transfer of the GMP moiety from GTP to adenosylcobinamide-phosphate, without the formation of a covalent enzyme-GMP intermediate. nih.gov This points to a different enzymatic strategy for the assembly of the nucleotide loop in these organisms.

Structural Biology of 5 Hydroxybenzimidazolylcobamid and Associated Proteins

Spectroscopic Characterization

Spectroscopic methods are crucial for delineating the precise chemical structure and electronic properties of complex biomolecules like 5-Hydroxybenzimidazolylcobamide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon framework of a molecule. libretexts.org In the study of 5-Hydroxybenzimidazolylcobamide, ¹³C NMR has been instrumental in elucidating biosynthetic pathways through isotopic labeling experiments.

Researchers investigating the biosynthesis of vitamin B12 in anaerobic bacteria such as Eubacterium limosum have utilized ¹³C-labeled precursors to trace the origin of specific atoms in the final molecule. nih.gov In one key study, E. limosum was cultured in the presence of 5-hydroxy-6-methylbenzimidazole and L-[methyl-¹³C]methionine. Subsequent ¹³C NMR analysis of the isolated vitamin B12 revealed that the methyl group at the C5 position of the 5,6-dimethylbenzimidazole (B1208971) base was ¹³C labeled, while the C6-methyl group was not. This finding demonstrated the regiospecificity of the enzymatic transformation. nih.gov

Further experiments involved feeding the bacteria with 5-hydroxybenzimidazolylcobamide that was specifically ¹³C labeled at the C2 position of the benzimidazole (B57391) base and ¹⁴C labeled in the ribose moiety. The resulting vitamin B12 was found to have incorporated these labels in the same positions, indicating that the α-glycosidic bond of the precursor cobamide remains intact during its transformation into vitamin B12. nih.gov

Table 1: Isotopic Labeling Study in Eubacterium limosum

Precursor Administered Isotopic Label Labeled Product Analyzed Key Finding Citation
5-hydroxy-6-methylbenzimidazole L-[methyl-¹³C]methionine Vitamin B₁₂ Regiospecific methylation at the C5 position of the newly formed 5,6-dimethylbenzimidazole base. nih.gov

These labeling patterns, deciphered by NMR, are critical for mapping the intricate steps of corrinoid biosynthesis and modification.

While one-dimensional NMR provides information on the types of atoms present, two-dimensional (2D) NMR experiments are essential for assigning specific signals to individual atoms within a complex structure. emerypharma.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space connectivities between nuclei. huji.ac.il

For a molecule like 5-Hydroxybenzimidazolylcobamide, 2D NMR is indispensable for the complete assignment of its numerous proton (¹H) and carbon (¹³C) signals. youtube.com

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the ribose and corrinoid ring structures. emerypharma.com

HSQC experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon. huji.ac.il

HMBC experiments reveal longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different structural fragments and assigning quaternary carbons (carbons with no attached protons). emerypharma.com

In the context of the biosynthetic studies in E. limosum, these 2D techniques would have been employed to definitively assign the signals of the ¹³C-labeled methyl group and the C2 carbon of the benzimidazole ring, confirming their positions within the final vitamin B12 structure. nih.gov

Structural Elucidation of 5-Hydroxybenzimidazolylcobamide-Binding Proteins

Understanding the function of 5-Hydroxybenzimidazolylcobamide requires detailed knowledge of the three-dimensional structures of the proteins that bind and utilize it as a cofactor.

X-ray crystallography is a primary method for determining the atomic-resolution structure of proteins and protein-ligand complexes. researchgate.net This technique has provided profound insights into how proteins recognize and position 5-Hydroxybenzimidazolylcobamide for catalysis.

A landmark study provided the crystal structure of the methanol-activating MtaBC complex from the methanogenic archaeon Methanosarcina barkeri. nih.gov This complex is composed of two subunits: MtaB, which contains a zinc ion, and MtaC, which carries the 5-hydroxybenzimidazolylcobamide cofactor. The structure, solved at a resolution of 2.5 Å, reveals a heterotetrameric arrangement, (MtaBC)₂. nih.gov The MtaC subunit is structurally related to the cobalamin-binding domain of methionine synthase, featuring a Rossmann domain fold. nih.gov The 5-hydroxybenzimidazolylcobamide cofactor is bound at the top of this domain and extends deep into a funnel-shaped cavity within the MtaB subunit. nih.gov

Table 2: Crystallographic Data for the MtaBC Complex

Parameter Value
PDB Accession Code 2I2X
Organism Methanosarcina barkeri
Complex MtaBC (Methanol:5-hydroxybenzimidazolylcobamide Co-methyltransferase)
Resolution 2.5 Å
Key Structural Features (MtaBC)₂ heterotetramer; MtaB contains a TIM barrel fold and a zinc-binding motif; MtaC binds the 5-hydroxybenzimidazolylcobamide cofactor.

| Citation | nih.govwikipedia.org |

This crystallographic model provides a static snapshot of the protein-cofactor complex, forming the basis for understanding the catalytic mechanism.

Solution NMR spectroscopy offers a complementary approach to X-ray crystallography for studying protein structure and, importantly, dynamics in a solution state that mimics the cellular environment. nih.govnih.gov While a full de novo structure determination of a 5-hydroxybenzimidazolylcobamide-binding protein by NMR is a complex undertaking due to the size of these systems, NMR is invaluable for probing conformational changes and interactions. nih.gov

NMR can be used to study the structural rearrangements that may occur within a protein like MtaC upon binding of the cobamide cofactor or upon interaction with its partner protein, MtaB. nih.gov For example, chemical shift perturbation experiments can map the binding interface between the protein and the ligand. In this method, the NMR spectrum of an isotopically labeled (e.g., ¹⁵N) protein is recorded in the absence and presence of its binding partner. springernature.com Changes in the chemical shifts of specific amino acid residues identify them as being part of the interaction site. springernature.com Such studies can validate and provide dynamic context to the interfaces observed in crystal structures.

The analysis of interactions between a protein and its ligand is essential for understanding binding specificity and function. nih.gov The crystal structure of the MtaBC complex provides a detailed map of the interactions between the 5-hydroxybenzimidazolylcobamide cofactor and the protein subunits. nih.gov

The corrinoid ring of the cofactor sits (B43327) in a pocket on the MtaC subunit, while the "lower" ligand, the 5-hydroxybenzimidazole (B117332) base, is positioned to interact with the MtaB subunit's active site. nih.gov The structure reveals that the cobalt atom of the cofactor is positioned in close proximity to the zinc ion in the active site of MtaB, defining the binding site for the methanol (B129727) substrate between these two metal centers. nih.gov This geometry strongly supports a Sₙ2 reaction mechanism, where the zinc ion acts as a strong electrophile to activate the methanol, facilitating a nucleophilic attack by the highly reactive cob(I)amide species. nih.gov

Key interactions that stabilize the protein-ligand complex include:

Hydrogen Bonds: Between the ribose and phosphate (B84403) groups of the cofactor and residues in the MtaC binding pocket.

Hydrophobic Interactions: Between the corrinoid ring and nonpolar residues lining the binding site.

Metal Coordination: The ultimate interaction involves the coordination of the substrate between the cobalt of the cofactor and the zinc in the MtaB active site. nih.gov

These detailed interaction analyses, derived from high-resolution structural studies, are fundamental to deciphering the catalytic power of enzymes that utilize 5-Hydroxybenzimidazolylcobamide. nottingham.ac.uk

Conformational Dynamics and Molecular Interactions of 5-Hydroxybenzimidazolylcobamide

The biological activity of 5-hydroxybenzimidazolylcobamide, like other cobamides, is intrinsically linked to its conformational flexibility and the intricate network of interactions it forms within the active sites of its target enzymes. These dynamics are crucial for catalysis, governing the reactivity of the cobalt center and facilitating the transfer of methyl groups.

Investigations of Enzyme-Cofactor Complexes

The structural elucidation of enzyme-cofactor complexes has provided significant insights into the conformational state of 5-hydroxybenzimidazolylcobamide when bound to a protein. A key example is the methanol-cobalamin methyltransferase (MtaBC) complex from the methanogenic archaeon Methanosarcina barkeri. Current time information in Vancouver, CA.nih.gov

In its free form, the 5-hydroxybenzimidazolyl base of the cofactor is typically coordinated to the cobalt ion in what is known as the "base-on" conformation. However, upon binding to the MtaC subunit of the MtaBC complex, the cofactor adopts a "base-off/His-on" configuration. pnas.org In this arrangement, the 5-hydroxybenzimidazolyl nucleotide is displaced from the lower axial position of the cobalt and is replaced by a histidine residue from the protein, specifically His-136 of MtaC. pnas.org This conformational change is a common feature among many cobalamin-dependent enzymes and is essential for modulating the reactivity of the cobalt center. louisville.edu The primary structure of MtaC contains a conserved D-X-H-X-X-G motif, which provides the crucial histidine ligand for this interaction. pnas.orglouisville.edu

The crystal structure of the MtaBC complex reveals that the MtaC subunit is composed of a cobamide-binding Rossmann domain and a helical domain. Current time information in Vancouver, CA. The 5-hydroxybenzimidazolylcobamide cofactor is bound at the C-terminus of the parallel β-sheet of the Rossmann domain, with its α-side facing the domain and its β-side, where catalysis occurs, being more exposed. Current time information in Vancouver, CA. The corrin (B1236194) ring of the cofactor extends deep into a funnel-shaped active site located on the MtaB subunit. Current time information in Vancouver, CA.pnas.org

The active site of the MtaBC complex contains a novel zinc-binding motif within the MtaB subunit, where a zinc ion is coordinated by two cysteine residues (Cys-220 and Cys-269) and a glutamate (B1630785) residue (Glu-164). Current time information in Vancouver, CA.nih.gov This zinc ion is positioned to act as a strong electrophile, activating the methanol substrate for a nucleophilic attack by the highly reactive cob(I)amide form of the cofactor. Current time information in Vancouver, CA.pnas.org The geometry of the active site supports an SN2 reaction mechanism for the methyl transfer from methanol to the cobalt ion of the cofactor. Current time information in Vancouver, CA.pnas.org The environment surrounding the zinc ion is rich in acidic residues, which is thought to increase the charge density on the zinc, thereby polarizing the methanol substrate and preparing it for methyl group transfer. Current time information in Vancouver, CA.pnas.org

The activation of 5-hydroxybenzimidazolylcobamide to its supernucleophilic cob(I) state is a prerequisite for its catalytic function. nih.govresearchgate.net This process involves the reduction of the Co(III) state of the cofactor, a reaction that is facilitated by an activating protein and requires ATP. researchgate.netfrontiersin.org Spectroscopic studies have shown that this activation process is accompanied by a conformational change where the 5-hydroxybenzimidazolyl base is dissociated from the cobalt ion. researchgate.net

Table 1: Key Molecular Interactions and Conformational States of 5-Hydroxybenzimidazolylcobamide in the MtaBC Complex
FeatureDescriptionSignificanceReferences
Cofactor Conformation"Base-off/His-on" configuration. The 5-hydroxybenzimidazolyl base is displaced and a histidine residue (His-136) from the MtaC protein coordinates to the cobalt ion.Modulates the electronic properties and reactivity of the cobalt center, preparing it for catalysis. pnas.orglouisville.edu
Protein-Cofactor InterfaceThe corrin ring of the cofactor is deeply embedded in a funnel-shaped active site on the MtaB subunit.Positions the cofactor for interaction with the substrate and the catalytic zinc ion. Current time information in Vancouver, CA.pnas.org
Active Site Metal IonA zinc ion in the MtaB subunit is coordinated by Cys-220, Cys-269, and Glu-164.Acts as a Lewis acid to activate the methanol substrate for methyl transfer. Current time information in Vancouver, CA.nih.gov
Reaction MechanismThe active site geometry supports an SN2-type nucleophilic attack of the reduced cob(I)amide on the zinc-activated methanol.Provides a detailed chemical pathway for the enzymatic methyl transfer reaction. Current time information in Vancouver, CA.pnas.org
Cofactor ActivationReduction of Co(III) to Co(I) is coupled with ATP-dependent dissociation of the 5-hydroxybenzimidazolyl base.Generates the highly reactive, supernucleophilic form of the cofactor required for catalysis. nih.govresearchgate.netfrontiersin.org

Computational Approaches in Structural Biology

Computational methods, such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, are powerful tools for investigating the conformational dynamics and reaction mechanisms of enzyme-cofactor complexes at an atomic level of detail. mdpi.comresearchgate.net While specific computational studies focusing exclusively on 5-hydroxybenzimidazolylcobamide are not extensively documented in the reviewed literature, the principles and methodologies applied to closely related cobalamin-dependent enzymes, such as methionine synthase (MetH), provide a framework for understanding the dynamic behavior of this cofactor. louisville.edunih.gov

MD simulations can be employed to explore the conformational landscape of the enzyme-cofactor complex, revealing the flexibility of different protein domains and the cofactor itself. mdpi.com For a system like the MtaBC complex, MD simulations could elucidate the dynamics of the "base-off/His-on" conformation and the interactions that stabilize this state. Furthermore, simulations could model the large-scale conformational changes that are thought to occur as the MtaC subunit shuttles the methyl group from the MtaB active site to the MtaA subunit for the subsequent methyl transfer to coenzyme M. pnas.org Such simulations are instrumental in understanding how the protein environment influences the subtle yet critical movements of the cofactor during the catalytic cycle. researchgate.netnih.gov

QM/MM methods are particularly suited for studying the chemical reaction of methyl transfer itself. nih.gov In this approach, the reactive center, including the cobalt ion, the corrin ring, the substrate, and key active site residues, is treated with quantum mechanics to accurately model bond-breaking and bond-forming events. The rest of the protein and solvent environment is treated with the less computationally expensive molecular mechanics force field. nih.gov For the MtaBC system, QM/MM calculations could be used to map the energy profile of the SN2 reaction, calculate the activation energy barrier for the methyl transfer from methanol to the cob(I)amide, and investigate the role of the zinc ion and surrounding acidic residues in catalysis. nih.govresearchgate.net These studies can provide detailed insights into the transition state of the reaction and the electronic changes that occur in the cofactor and substrate. nih.gov

Although direct computational studies on 5-hydroxybenzimidazolylcobamide are pending, homology modeling based on the known structure of MtaBC has been used to predict the active site of related enzymes and to perform docking studies with substrates. frontiersin.org These approaches, combined with the more intensive MD and QM/MM simulations, hold the potential to further unravel the intricate relationship between the conformational dynamics of 5-hydroxybenzimidazolylcobamide and its catalytic function.

Metabolic and Ecological Significance

Role in Methanogenesis

5-Hydroxybenzimidazolylcobamide, also known as Factor III, is a cornerstone of methanogenesis, the biological production of methane (B114726). This process is carried out by a specialized group of anaerobic archaea called methanogens, which are critical components of the global carbon cycle. The compound's primary role is in the methylotrophic pathway of methanogenesis, where it facilitates the conversion of one-carbon (C1) compounds, such as methanol (B129727), into methane.

In methanogenic archaea, 5-hydroxybenzimidazolylcobamide functions as an essential cofactor for methyl-transfer reactions. Specifically, it is the prosthetic group for a corrinoid protein (MtaC) that accepts a methyl group from methanol. This initial step is catalyzed by the enzyme methanol:5-hydroxybenzimidazolylcobamide methyltransferase (MtaB). The reaction can be summarized as the transfer of a methyl group from methanol to the cobalt atom of the corrinoid cofactor, which must be in the highly reduced Co(I) state to be active.

This process is the first crucial step in converting methanol into a form that can enter the central methanogenic pathway. The enzyme MtaB, often working in a complex with the corrinoid protein MtaC, specifically utilizes 5-hydroxybenzimidazolylcobamide to bind the methyl group from methanol. This methylated corrinoid protein then serves as the methyl donor for the next step in the pathway.

The methyl-loaded 5-hydroxybenzimidazolylcobamide, in the form of the methyl-MtaC protein, is integrated into the methanogenic pathway through a second methyltransferase enzyme, known as Co-methyl-5-hydroxybenzimidazolylcobamide:coenzyme M methyltransferase (MtaA). MtaA catalyzes the transfer of the methyl group from the corrinoid cofactor to coenzyme M (HS-CoM), producing methyl-coenzyme M (CH₃-S-CoM).

The reaction is as follows: Methyl-[Co(III)-Corrinoid Protein] + HS-CoM → [Co(I)-Corrinoid Protein] + CH₃-S-CoM

This step regenerates the reduced Co(I) form of the cobamide on MtaC, allowing it to participate in another cycle of methanol activation. The product, methyl-coenzyme M, is the universal substrate for the final step of all methanogenic pathways, where it is reduced to methane by the methyl-coenzyme M reductase complex. In organisms like Methanosarcina acetivorans, multiple operons encoding these methanol-specific methyltransferases exist, suggesting distinct roles and a high degree of regulation in methanol metabolism.

Interactive Data Table: Key Enzymes in Methanol-to-Methane Conversion Involving 5-Hydroxybenzimidazolylcobamide

Enzyme NameAbbreviationFunctionCofactorOrganism Example
Methanol:5-hydroxybenzimidazolylcobamide methyltransferaseMtaBTransfers methyl group from methanol to the corrinoid protein (MtaC).ZincMethanosarcina barkeri, Methanosarcina acetivorans
Methanol Corrinoid ProteinMtaCAccepts the methyl group from methanol via its cobamide cofactor.5-HydroxybenzimidazolylcobamideMethanosarcina acetivorans
Co-methyl-5-hydroxybenzimidazolylcobamide:coenzyme M methyltransferaseMtaATransfers the methyl group from the corrinoid protein (MtaC) to coenzyme M.NoneMethanosarcina acetivorans

Diversity of Cobamide Utilization in Microorganisms

While 5-hydroxybenzimidazolylcobamide is prominent in methanogens, the broader family of cobamides is utilized by a vast array of microorganisms across different domains of life. Since only a fraction of prokaryotes can synthesize these cofactors de novo, cobamides are considered key shared nutrients that mediate complex interactions within microbial communities. The structural diversity of cobamides, which differ in their lower axial ligand, leads to functional specificity, with different organisms and even different enzymes within the same organism showing distinct preferences.

Both bacteria and archaea depend on cobamides for various metabolic processes, but their synthesis, acquisition, and utilization can differ significantly. Methanogenic archaea, for instance, predominantly synthesize and use "incomplete" cobamides like Factor III (5-hydroxybenzimidazolylcobamide) and pseudo-vitamin B12, which contain 5-hydroxybenzimidazole (B117332) or adenine (B156593) as the lower ligand, respectively. These are essential for core metabolic functions like methanogenesis.

In contrast, the bacterial domain exhibits a wider range of cobamide interactions. Many bacteria cannot produce cobamides and must acquire them from their environment. Studies have shown that different bacteria have strong preferences for specific cobamide forms. For example, the acetogenic bacterium Eubacterium limosum can not only utilize 5-hydroxybenzimidazole to produce 5-hydroxybenzimidazolylcobamide but can also further transform it. Research has demonstrated that E. limosum can convert 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into the 5,6-dimethylbenzimidazole (B1208971) base of vitamin B12, effectively remodeling the cobamide. This biotransformation capability highlights a key metabolic difference, where certain bacteria can modify available cobamides to suit their specific enzymatic needs, a process not typically observed in methanogenic archaea.

The limited production and widespread demand for cobamides make them a major driver of microbial community structure and dynamics. The concept of "cobamide sharing" or cross-feeding is a critical factor in shaping these communities. The small number of "producer" organisms synthesizes and often releases cobamides, which are then utilized by the more numerous "dependent" organisms. This interaction establishes metabolic networks that can influence which species can coexist and thrive in a given environment.

Broader Implications for Microbial Biotransformations

The involvement of 5-hydroxybenzimidazolylcobamide and its precursors in microbial metabolism points to broader implications for biotransformations. Biotransformation is the process by which living organisms modify chemical compounds. The ability of certain anaerobic bacteria, like Eubacterium limosum, to transform 5-hydroxybenzimidazole into the 5,6-dimethylbenzimidazole base of vitamin B12 is a clear example of microbial biotransformation. This demonstrates that microbes can perform complex multi-step modifications of the benzimidazole (B57391) moiety, including hydroxylations, methylations, and demethoxylations.

This metabolic capability suggests a potential for harnessing microorganisms for targeted biocatalysis. Understanding the enzymatic pathways responsible for these transformations could enable the development of novel biotechnological processes. For instance, bacteria could be engineered or selected for their ability to produce specific, high-value cobamide analogs from simpler, less expensive precursors. Furthermore, the central role of cobamides in various enzymatic reactions, including those involved in reductive dehalogenation and the metabolism of various organic compounds, underscores their importance in bioremediation and green chemistry. The study of how microbes like E. limosum modify compounds such as 5-hydroxybenzimidazole provides a window into the vast and largely untapped potential of microbial biotransformation.

Regulation of Microbial Metabolism by Cofactors

5-Hydroxybenzimidazolylcobamide ([5-OHBza]Cba), a specific member of the corrinoid (vitamin B12) family, functions as a critical enzyme cofactor, profoundly influencing the metabolic regulation of certain microorganisms, particularly methanogenic archaea. nih.govresearchgate.net Its primary role is to facilitate methyl group transfer reactions, which are central to the energy metabolism of microbes that thrive in anaerobic environments. ontosight.aicapes.gov.br

This compound is the designated prosthetic group for a series of substrate-specific methyltransferases in methanogens like Methanosarcina barkeri and Methanosarcina acetivorans. ontosight.airu.nlnih.gov These enzymes are essential for mobilizing one-carbon (C1) compounds such as methanol and various methylamines into the methanogenesis pathway. nih.govru.nl For instance, the enzyme methanol:5-hydroxybenzimidazolylcobamide methyltransferase (MT1) utilizes [5-OHBza]Cba to cleave the C-O bond in methanol, transferring the methyl group to the cobalt atom of the cofactor. capes.gov.brresearchgate.net This methylated cofactor then serves as a methyl donor to a second enzyme, which in turn methylates coenzyme M, a key intermediate in the production of methane. nih.govpietdaas.nl

The activation of these methyltransferases is a tightly regulated process. The central cobalt atom of the [5-OHBza]Cba cofactor must be in the highly reduced Co(I) state to be active. capes.gov.brpietdaas.nl This state is achieved and maintained through a reductive activation system that often requires ATP, highlighting a direct link between the cell's energy status and the activity of these metabolic pathways. capes.gov.broup.com Adventitious oxidation of the cofactor to the inactive Co(II) state halts catalysis and requires repair by specific ATP-dependent activase proteins, representing a key control point in metabolism. oup.com

Beyond its direct role as a cofactor, the availability of specific corrinoids like [5-OHBza]Cba can regulate gene expression. In many bacteria and archaea, corrinoids act as ligands for riboswitches, which are regulatory elements in messenger RNA that can turn gene expression on or off. nih.gov These riboswitches often control the genes for corrinoid biosynthesis and transport, as well as for the corrinoid-dependent enzymes themselves. nih.gov Therefore, the presence of [5-OHBza]Cba can signal to the cell to upregulate the machinery needed for methylotrophic methanogenesis. The detection of [5-OHBza]Cba in environmental samples has been correlated with the metabolic activity of methanogenic archaea, underscoring its significance as a biomarker for this microbial group. nih.gov

Table 1: Key Enzymes Utilizing 5-Hydroxybenzimidazolylcobamide ([5-OHBza]Cba) as a Cofactor

Enzyme NameAbbreviationOrganism(s)Metabolic Process
Methanol:5-hydroxybenzimidazolylcobamide Co-methyltransferaseMT1Methanosarcina spp.Methanol metabolism for methanogenesis
Dimethylamine (B145610):5-hydroxybenzimidazolylcobamide methyltransferaseDMA-MTMethanosarcina barkeriDimethylamine metabolism for methanogenesis
Trimethylamine:5-hydroxybenzimidazolylcobamide methyltransferaseTMA-MTMethanosarcina barkeriTrimethylamine metabolism for methanogenesis
Monomethylamine:5-hydroxybenzimidazolylcobamide methyltransferaseMMA-MTMethanosarcina barkeriMonomethylamine metabolism for methanogenesis

This table summarizes key methyltransferases that depend on [5-OHBza]Cba to initiate the breakdown of various C1 substrates for energy production in methanogenic archaea. Data sourced from ontosight.ainih.govwikipedia.orgresearchgate.netresearchgate.net.

Enzymatic Applications in Biocatalysis Research

The unique catalytic capabilities of enzymes that utilize 5-hydroxybenzimidazolylcobamide as a cofactor have garnered interest in the field of biocatalysis research. Biocatalysis employs enzymes to perform chemical reactions, offering advantages of high specificity and operation under mild conditions. While industrial applications are still emerging, research highlights the potential of these specialized methyltransferases.

A primary area of interest is the conversion of methanol, a simple and abundant C1 feedstock, into more valuable chemicals. ontosight.ai The enzyme methanol:5-hydroxybenzimidazolylcobamide methyltransferase, which naturally catalyzes the difficult chemical reaction of cleaving methanol's C-O bond, is a prime candidate for such applications. ontosight.airesearchgate.net Harnessing this enzyme could lead to novel biocatalytic processes for producing biofuels or platform chemicals from methanol. ontosight.ai

Similarly, corrinoid-dependent methyltransferases from methanogens are being explored for their utility in other synthetic reactions. These enzymes catalyze methyl group transfers with high specificity, a desirable trait for complex chemical synthesis. researchgate.net Research into the mechanisms of these enzymes, including the dimethylamine-specific methyltransferase from M. barkeri, provides a foundation for engineering these proteins for novel catalytic functions. nih.govresearchgate.net The study of these enzyme systems holds potential for the production of fine chemicals, pharmaceuticals, and vitamins. ru.nl

The development of these biocatalytic applications faces challenges, such as the oxygen-lability of the enzymes and the requirement for the cofactor to be in a highly reduced state, which often necessitates complex activation systems involving ATP. capes.gov.broup.com However, ongoing research into the structure, function, and activation mechanisms of these enzymes is paving the way for overcoming these hurdles. researchgate.netpietdaas.nl The potential to use these enzymes in cell-free systems or engineered microbes could unlock their application in green chemistry and sustainable industrial processes. ru.nl

Table 2: Potential Biocatalytic Applications of [5-OHBza]Cba-Dependent Enzymes

Enzyme SystemSubstrate(s)Potential Product(s) / Application AreaResearch Focus
Methanol:5-hydroxybenzimidazolylcobamide methyltransferase (MT1)MethanolValue-added chemicals, biofuelsDevelopment of novel biocatalysts for C1 substrate conversion. ontosight.ai
Corrinoid-dependent methyltransferases (general)Methylated compounds (e.g., amines, thiols)Fine chemicals, pharmaceuticalsEngineering enzymes for specific methyl transfer reactions. researchgate.net
Methanogenesis pathway enzymesBiomass, industrial/agricultural wasteBiogas (methane)Waste treatment and renewable energy production. ru.nlfrontiersin.org

This table outlines the prospective uses of enzymes requiring [5-OHBza]Cba in biocatalysis, focusing on areas of active research and potential future applications.

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